A Comprehensive Spectroscopic Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride
A Comprehensive Spectroscopic Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. This molecule is a heterocyclic ketone with a fused pyridine and cyclopentanone ring system, a structural motif of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research and development workflow, and a multi-technique spectroscopic approach provides the highest degree of confidence.
This document serves as a practical guide for researchers, scientists, and drug development professionals. We will move beyond a simple presentation of data, focusing instead on the causal relationships between the molecular structure and its spectral output. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing not only the data but also the rationale behind the experimental setup and interpretation. This guide is designed to be a self-validating system, providing you with the tools to both acquire and confidently interpret high-quality data for this compound.
Molecular Structure and Spectroscopic Assignments
The first step in any analysis is a clear understanding of the target structure. The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom in the pyridine ring. This has profound and predictable effects on the molecule's electronic environment, which are directly observable in its spectral data.
Below is the structure of the protonated cation, with atoms systematically numbered for unambiguous assignment in the subsequent NMR analysis.
Caption: Structure of the protonated title compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structural elucidation. For a hydrochloride salt, which is highly polar, the choice of solvent is critical. While data for the free base is often acquired in chloroform-d (CDCl₃)[1], the hydrochloride salt exhibits poor solubility in this solvent. A more appropriate choice is a polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or a polar, protic solvent like deuterium oxide (D₂O). DMSO-d₆ is often preferred as it allows for the observation of the acidic N-H proton.
¹H NMR Spectroscopy
Causality in Chemical Shifts: The protonation of the pyridine nitrogen induces a strong deshielding effect on the aromatic protons (H2, H3, H4) due to the introduction of a positive charge and increased inductive withdrawal. Consequently, their chemical shifts are expected to move significantly downfield compared to the free base. The aliphatic protons on C6 and C7 will be less affected but may experience minor shifts.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale for Assignment |
|---|---|---|---|
| ~9.0 - 9.2 | d | H2 | Most deshielded aromatic proton, ortho to the electron-withdrawing N⁺-H group. |
| ~8.6 - 8.8 | d | H4 | Aromatic proton ortho to the electron-withdrawing carbonyl group and para to N⁺-H. |
| ~7.8 - 8.0 | dd | H3 | Aromatic proton coupled to both H2 and H4. |
| ~3.4 - 3.6 | t | H7 | Aliphatic protons adjacent to the aromatic ring. |
| ~3.0 - 3.2 | t | H6 | Aliphatic protons adjacent to the carbonyl group, deshielded. |
¹³C NMR Spectroscopy
The same electronic effects observed in the ¹H NMR spectrum influence the ¹³C chemical shifts. Carbons within the pyridine ring (C2, C3, C4, C4a, C7a) will be shifted downfield upon protonation. The carbonyl carbon (C5) is a key diagnostic signal.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
|---|---|---|
| ~204 | C5 | Typical chemical shift for a five-membered ring ketone conjugated to an aromatic system.[1] |
| ~172 | C7a | Quaternary carbon at the fusion of the two rings, adjacent to N⁺-H. |
| ~154 | C2 | Aromatic carbon adjacent to N⁺-H, highly deshielded. |
| ~145 | C4 | Aromatic carbon deshielded by proximity to C5=O and N⁺-H. |
| ~132 | C4a | Quaternary carbon at the fusion of the two rings. |
| ~125 | C3 | Aromatic CH carbon. |
| ~35 | C6 | Aliphatic carbon alpha to the carbonyl group. |
| ~28 | C7 | Aliphatic carbon alpha to the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The transition from the free base to the hydrochloride salt introduces distinct changes.
Key Diagnostic Peaks (ATR-IR)
| Frequency (cm⁻¹) | Functional Group | Significance and Interpretation |
|---|---|---|
| ~3100 - 2800 | N⁺-H Stretch | Broad absorption characteristic of a pyridinium salt. This peak is absent in the free base. |
| ~1700 - 1720 | C=O Stretch | Strong, sharp peak. The frequency is typical for an α,β-unsaturated five-membered ring ketone. Conjugation lowers the frequency from a standard ketone (~1750 cm⁻¹). |
| ~1600, ~1540 | C=C / C=N Stretch | Absorptions from the pyridinium ring vibrations. |
| ~2950 | C-H Stretch | Aliphatic C-H stretching from the cyclopentanone ring. |
Mass Spectrometry (MS)
For this compound, Electrospray Ionization (ESI) is the preferred method due to the polar and pre-ionized nature of the hydrochloride salt. The analysis will be conducted in positive ion mode. The resulting spectrum will show the mass of the protonated free base (the cation), not the entire salt.
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Molecular Formula (Cation): C₈H₈NO⁺
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Exact Mass (Cation): 134.0606 m/z[1]
The spectrum is expected to be dominated by the molecular ion peak [M+H]⁺ at m/z ≈ 134.1. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1]
Proposed Fragmentation Pathway
Understanding the fragmentation pattern provides further structural confirmation. A logical pathway initiated by the loss of carbon monoxide (CO), a common fragmentation for ketones, is depicted below.
Caption: Loss of neutral CO from the molecular ion.
Experimental Protocols: A Self-Validating Workflow
Adherence to rigorous protocols is essential for generating trustworthy and reproducible data.
Workflow Overview
Caption: A validated workflow from sample preparation to final report.
NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-10 mg of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride into a clean, dry vial.
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Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ containing an internal standard (e.g., 0.03% TMS).
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Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.
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Transfer: Transfer the clear solution to a 5 mm NMR tube.
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Acquisition:
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Load the sample into a >400 MHz spectrometer.
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Perform instrument tuning, shimming, and locking on the deuterium signal of the solvent.
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Acquire a standard ¹H spectrum (16-32 scans).
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Acquire a proton-decoupled ¹³C spectrum (>1024 scans).
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Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
ATR-IR Spectroscopy Protocol
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Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂).
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Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.
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Acquisition: Apply pressure using the anvil and collect the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹.
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Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
ESI-MS Protocol
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid to maintain an acidic environment and promote ionization.
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Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
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Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (capillary voltage, cone voltage) to maximize the signal of the molecular ion and control fragmentation.
Conclusion
The spectroscopic characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride is a clear-cut process when a systematic, multi-technique approach is employed. The key identifiers are the downfield-shifted aromatic protons in ¹H NMR, the characteristic ketone and pyridinium signals in ¹³C NMR and IR, and the accurate mass confirmation of the molecular cation by ESI-MS. By understanding the causal links between the molecule's structure—specifically the effects of nitrogen protonation—and the resulting spectral data, researchers can achieve unambiguous structural confirmation with the highest degree of scientific integrity.
References
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available at: [Link]
